pentyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Pentyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by its complex structure, which includes an indole core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Pictet-Spengler cyclization reaction, where an aryl ethylamine reacts with an aldehyde or ketone.
Functional Group Substitution:
Esterification: The carboxylate group is introduced via esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Pentyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Pentyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of pentyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Pentyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Pentyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H31NO5 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
pentyl 6-(4-ethoxy-3-methoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C24H31NO5/c1-5-7-8-11-30-24(27)23-15(3)22-18(25-23)12-17(13-19(22)26)16-9-10-20(29-6-2)21(14-16)28-4/h9-10,14,17,25H,5-8,11-13H2,1-4H3 |
InChI Key |
CGRJXKZTACGEGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OCC)OC)C |
Origin of Product |
United States |
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